DNA Binding Affinity: L3 vs. Imidazole Analogs
The Cu(II) complex of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (designated L3) exhibits a lower intrinsic DNA binding constant (Kb) compared to the imidazole-containing analog L1, but its binding affinity is in the same order of magnitude as the N-methylimidazole analog L2 [1]. This positions L3 as a ligand scaffold that provides a reduced—yet still appreciable—DNA interaction strength relative to imidazole-based competitors, which may be desirable when excessive DNA affinity leads to non-specific toxicity [1].
| Evidence Dimension | Intrinsic equilibrium DNA binding constant (Kb) of Cu(II) complexes |
|---|---|
| Target Compound Data | Kb = 6.96 (±0.3) × 10⁴ M⁻¹ (Complex 3, L3 ligand) |
| Comparator Or Baseline | Complex 1 (L1, imidazole analog): Kb = 1.41 (±0.2) × 10⁵ M⁻¹; Complex 2 (L2, N-methylimidazole analog): Kb = 8.03 (±0.3) × 10⁴ M⁻¹ |
| Quantified Difference | Kb of L3 complex is ~2.0-fold lower than L1 and ~1.15-fold lower than L2 |
| Conditions | UV-visible absorption titration in Tris-HCl buffer (pH 7.2), 50 μM complex, 0–3.5 molar ratio of CT-DNA to complex, room temperature |
Why This Matters
Procurement of L3 over imidazole-based tridentate ligands enables access to a DNA-binding Cu(II) complex with attenuated affinity (~10⁴ M⁻¹ range), which is useful when moderate groove/surface binding—rather than strong intercalation—is the desired mechanistic profile for chemical nuclease or cytotoxic metallodrug design.
- [1] Kumar, P., Gorai, S., Santra, M. K., Mondal, B. & Manna, D. DNA binding, nuclease activity and cytotoxicity studies of Cu(II) complexes of tridentate ligands. Dalton Trans. 41, 7573–7581 (2012). DOI: 10.1039/c2dt30232b. View Source
